N-[(Diethylamino)methyl]pyridine-4-carbothioamide
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Overview
Description
N-[(Diethylamino)methyl]pyridine-4-carbothioamide is a chemical compound with the molecular formula C₁₁H₁₇N₃S. It is known for its unique structure, which includes a pyridine ring substituted with a diethylaminomethyl group and a carbothioamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Diethylamino)methyl]pyridine-4-carbothioamide typically involves the reaction of pyridine-4-carbothioamide with diethylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction is carried out in large reactors, and the product is purified using industrial-scale purification methods such as distillation or large-scale chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(Diethylamino)methyl]pyridine-4-carbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine or other reduced forms.
Substitution: The diethylaminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a wide range of products depending on the nucleophile used .
Scientific Research Applications
N-[(Diethylamino)methyl]pyridine-4-carbothioamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[(Diethylamino)methyl]pyridine-4-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(Diethylamino)methyl]pyridine-4-carbothioamide include:
4-Pyridinethioamide: A related compound with a similar structure but lacking the diethylaminomethyl group.
N-Methyl-4-pyridinamine: Another related compound with a methyl group instead of the diethylaminomethyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
51079-01-7 |
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Molecular Formula |
C11H17N3S |
Molecular Weight |
223.34 g/mol |
IUPAC Name |
N-(diethylaminomethyl)pyridine-4-carbothioamide |
InChI |
InChI=1S/C11H17N3S/c1-3-14(4-2)9-13-11(15)10-5-7-12-8-6-10/h5-8H,3-4,9H2,1-2H3,(H,13,15) |
InChI Key |
KOXJVJCCIPWQMH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CNC(=S)C1=CC=NC=C1 |
Origin of Product |
United States |
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